molecular formula C14H24N6O5 B15003375 2,2'-(3-nitro-5-oxo-1H-1,2,4-triazole-1,4(5H)-diyl)bis(N,N-diethylacetamide)

2,2'-(3-nitro-5-oxo-1H-1,2,4-triazole-1,4(5H)-diyl)bis(N,N-diethylacetamide)

Cat. No.: B15003375
M. Wt: 356.38 g/mol
InChI Key: BZWQZNBYSMWJBQ-UHFFFAOYSA-N
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Description

2-{4-[(DIETHYLCARBAMOYL)METHYL]-3-NITRO-5-OXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL}-N,N-DIETHYLACETAMIDE is a complex organic compound with a unique structure that includes a triazole ring, nitro group, and diethylcarbamoyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(DIETHYLCARBAMOYL)METHYL]-3-NITRO-5-OXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL}-N,N-DIETHYLACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, introduction of the nitro group, and attachment of the diethylcarbamoyl moieties. Common reagents used in these reactions include dimethylcarbamoyl chloride, phosgene, and various amines .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure high yields and purity. The reaction conditions are carefully controlled to minimize the formation of by-products and impurities. The use of catalysts such as palladium can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(DIETHYLCARBAMOYL)METHYL]-3-NITRO-5-OXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL}-N,N-DIETHYLACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-{4-[(DIETHYLCARBAMOYL)METHYL]-3-NITRO-5-OXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL}-N,N-DIETHYLACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 2-{4-[(DIETHYLCARBAMOYL)METHYL]-3-NITRO-5-OXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL}-N,N-DIETHYLACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Dimethylcarbamoyl chloride: A related compound used in similar synthetic applications.

    Neostigmine methylsulfate: An analogue with similar structural features and biological activities.

    4-Hydroxy-2-quinolones: Compounds with similar pharmacological properties .

Uniqueness

2-{4-[(DIETHYLCARBAMOYL)METHYL]-3-NITRO-5-OXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL}-N,N-DIETHYLACETAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple chemical modifications, making it a versatile compound for research and development .

Properties

Molecular Formula

C14H24N6O5

Molecular Weight

356.38 g/mol

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]-3-nitro-5-oxo-1,2,4-triazol-4-yl]-N,N-diethylacetamide

InChI

InChI=1S/C14H24N6O5/c1-5-16(6-2)11(21)9-18-13(20(24)25)15-19(14(18)23)10-12(22)17(7-3)8-4/h5-10H2,1-4H3

InChI Key

BZWQZNBYSMWJBQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CN1C(=NN(C1=O)CC(=O)N(CC)CC)[N+](=O)[O-]

Origin of Product

United States

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